MYCi975 -

MYCi975

Catalog Number: EVT-275813
CAS Number:
Molecular Formula: C25H16Cl2F6N2O2
Molecular Weight: 561.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MYCi975 is a synthetic small molecule that acts as a direct inhibitor of the MYC transcription factor. [] It is classified as an antineoplastic agent due to its ability to inhibit the growth of cancer cells. [] MYCi975 is primarily used in preclinical research to study the role of MYC in cancer development and progression, and to evaluate its potential as a therapeutic target. []

10058-F4

    Compound Description: 10058-F4 is a small-molecule inhibitor that disrupts MYC-MAX heterodimerization, thereby inhibiting MYC-regulated gene expression []. It has been shown to suppress the growth of various leukemia cell lines, including acute myeloid leukemia, B-lymphoblastic leukemia, and NOTCH1-mutated T-lymphoblastic leukemia (T-ALL) [].

Omomyc

    Compound Description: Omomyc is a dominant-negative MYC mutant that blocks MYC function []. It has shown promising anti-tumor activity in preclinical studies [].

    Relevance: Omomyc and MYCi975 represent two distinct approaches to targeting MYC [, ]. While Omomyc acts as a dominant-negative mutant to block MYC, MYCi975 directly inhibits MYC function by disrupting its interaction with MAX and promoting its degradation [, ]. Despite these different mechanisms, both compounds demonstrate therapeutic potential in preclinical models of cancer [, ].

Venetoclax

    Compound Description: Venetoclax (VEN) is a selective inhibitor of BCL2, a protein involved in apoptosis regulation []. It is used in combination with azacitidine (Aza) as a standard treatment for acute myeloid leukemia (AML) patients ineligible for intensive chemotherapy [].

    Relevance: Venetoclax's relevance to MYCi975 stems from its synergistic interaction with MYCi975 in AML cells []. This synergy arises from the ability of Venetoclax, in combination with Azacitidine, to downregulate MYC expression via the PP2A-B56α complex []. This finding suggests a potential therapeutic strategy combining Venetoclax, Azacitidine, and MYCi975 for AML treatment [].

Azacitidine

    Compound Description: Azacitidine (Aza) is a DNA methyltransferase inhibitor used in combination with Venetoclax as a standard treatment for AML [].

    Relevance: Similar to Venetoclax, Azacitidine's relevance to MYCi975 lies in its synergistic effect when combined with MYCi975 in AML cells []. Azacitidine, together with Venetoclax, enhances the downregulation of MYC by activating the PP2A-B56α complex, suggesting a potential therapeutic benefit of combining these agents with MYCi975 for AML treatment [].

Enzalutamide

    Compound Description: Enzalutamide is an androgen receptor antagonist used to treat prostate cancer [].

    Relevance: Enzalutamide's relevance to MYCi975 arises from their synergistic interaction in prostate cancer cells []. MYCi975 sensitizes resistant prostate cancer cells to Enzalutamide treatment [], suggesting a potential combination therapy strategy for prostate cancer.

4-Hydroxytamoxifen

    Compound Description: 4-Hydroxytamoxifen is an active metabolite of tamoxifen, a selective estrogen receptor modulator used to treat estrogen receptor-positive breast cancer [].

    Relevance: The relevance of 4-Hydroxytamoxifen to MYCi975 lies in their synergistic interaction in estrogen receptor-positive breast cancer cells []. MYCi975 enhances the sensitivity of these cancer cells to 4-Hydroxytamoxifen treatment [], suggesting a potential combination therapy approach for this type of breast cancer.

Overview

MYCi975 is a small-molecule inhibitor targeting the MYC protein, a transcription factor that plays a critical role in cell growth, proliferation, and apoptosis. MYC is often overexpressed in various cancers, making it a significant target for therapeutic intervention. The development of MYCi975 aims to selectively inhibit MYC function, thereby impacting cancer cell viability and progression. Research indicates that MYCi975 effectively alters the MYC and MAX cistromes, influencing gene expression related to DNA synthesis and cell cycle regulation .

Source and Classification

MYCi975 is classified as an antineoplastic agent due to its potential use in cancer therapy. It was developed through a series of pharmacological studies aimed at identifying compounds that can inhibit MYC activity. The compound is sourced from synthetic methodologies that involve the modification of existing chemical frameworks to enhance specificity and efficacy against MYC-driven malignancies .

Synthesis Analysis

Methods and Technical Details

The synthesis of MYCi975 involves several steps utilizing solid-phase synthesis techniques alongside classical solution synthesis methods. Initial reactions typically employ specific reagents under controlled conditions to facilitate the formation of the desired compound structure. For example, the synthesis may include reactions between carbon disulfide and various aromatic aldehydes under sonication conditions to enhance reaction rates and yields .

The characterization of MYCi975 is performed using techniques such as:

  • Fourier Transform Infrared Spectroscopy (FTIR): To identify functional groups.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
  • Mass Spectrometry (MALDI-TOF): Used for determining molecular weight and confirming structure .
Molecular Structure Analysis

Structure and Data

The molecular formula of MYCi975 is represented as C21H18F6N2OC_{21}H_{18}F_6N_2O with a molecular weight of approximately 492.00 g/mol. The structure features multiple trifluoromethyl groups which contribute to its biological activity by enhancing lipophilicity and binding affinity to target proteins. The precise arrangement of atoms within the compound is crucial for its interaction with the MYC protein .

Chemical Reactions Analysis

Reactions and Technical Details

MYCi975 undergoes specific interactions with MYC, leading to its inhibition. The compound's mechanism involves binding to the MYC protein, disrupting its ability to dimerize with MAX, which is essential for its transcriptional activity. This interaction leads to decreased expression of MYC target genes involved in cell proliferation and survival .

In vitro studies have demonstrated that treatment with MYCi975 results in significant reductions in cell viability across various cancer cell lines, highlighting its potential as an effective therapeutic agent .

Mechanism of Action

Process and Data

The mechanism of action for MYCi975 centers on its ability to inhibit the transcriptional activity of MYC by preventing its binding to DNA at target gene promoters. This inhibition leads to a cascade of downstream effects, including:

  • Reduction in the expression of genes involved in cell cycle progression.
  • Induction of apoptosis in cancer cells.
  • Alteration of chromatin occupancy patterns associated with MYC target genes over time .

Research shows that treatment with MYCi975 can lead to over 90% reduction in MYC protein levels within 48 hours in high-MYC expressing cancer cells, demonstrating its potency as an inhibitor .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MYCi975 exhibits several notable physical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in aqueous solutions.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical analyses reveal that MYCi975 has a high affinity for the MYC protein due to its structural features, which facilitate strong non-covalent interactions necessary for effective inhibition .

Applications

Scientific Uses

MYCi975 has significant potential applications in oncology, particularly for treating cancers characterized by aberrant MYC expression, such as:

  • Prostate Cancer: Demonstrated efficacy in reducing proliferation rates in prostate cancer cell lines.
  • Multiple Myeloma: Shown promise as a therapeutic agent that enhances the effectiveness of existing treatments like immunomodulatory drugs by targeting MYC directly .
  • Breast Cancer: Studies indicate that it may induce apoptosis in triple-negative breast cancer cells, suggesting broad applicability across different cancer types .

Properties

Product Name

MYCi975

IUPAC Name

3-[(4-chlorophenyl)methoxy]-2-[4-chloro-3-(trifluoromethyl)phenyl]-6-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenol

Molecular Formula

C25H16Cl2F6N2O2

Molecular Weight

561.3 g/mol

InChI

InChI=1S/C25H16Cl2F6N2O2/c1-35-19(11-21(34-35)25(31,32)33)16-7-9-20(37-12-13-2-5-15(26)6-3-13)22(23(16)36)14-4-8-18(27)17(10-14)24(28,29)30/h2-11,36H,12H2,1H3

InChI Key

VSDFDVBYONIJLD-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)C(F)(F)F)O

Solubility

Soluble in DMSO

Synonyms

MYCi975; MYCi975; MYCi975; NUCC-0200975; NUCC0200975; NUCC 0200975;

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.